molecular formula C22H27FN2O5S B2923231 3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide CAS No. 922050-50-8

3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2923231
CAS No.: 922050-50-8
M. Wt: 450.53
InChI Key: WECCAXUPZFVXTQ-UHFFFAOYSA-N
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Description

3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide is a highly potent, selective, and irreversible allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions as a central mediator in the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for antigen receptor-mediated NF-κB activation and lymphocyte activation. This compound exerts its effect by binding to the MALT1 proteolytic domain, effectively blocking the cleavage of downstream substrates such as RelB, CYLD, and A20. By inhibiting MALT1 proteolytic function , it suppresses NF-κB-dependent signaling and the expression of target genes critical for cell survival, proliferation, and inflammation. Its primary research value lies in the investigation of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), where constitutive B-cell receptor signaling leading to chronic MALT1 activation is a known oncogenic driver. Preclinical studies utilizing this inhibitor have demonstrated potent anti-proliferative effects and the induction of apoptosis in MALT1-dependent lymphoma cell lines, highlighting its utility as a targeted therapeutic probe. Beyond oncology , this MALT1 inhibitor is a critical tool for dissecting the role of MALT1 in T-cell and B-cell biology, Treg function, and in various autoimmune and inflammatory disease models, providing invaluable insights for immunology and translational research.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O5S/c1-14(2)12-25-18-8-6-15(10-20(18)30-13-22(3,4)21(25)26)24-31(27,28)16-7-9-19(29-5)17(23)11-16/h6-11,14,24H,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECCAXUPZFVXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that includes a fluorine atom and a tetrahydrobenzo[b][1,4]oxazepin moiety, which may contribute to its pharmacological properties.

The molecular formula of this compound is C22_{22}H27_{27}FN2_2O5_5S with a molecular weight of approximately 450.5 g/mol. The structure includes functional groups such as sulfonamide and amide linkages which are known to influence biological interactions.

PropertyValue
Molecular FormulaC22_{22}H27_{27}FN2_2O5_5S
Molecular Weight450.5 g/mol
CAS Number922050-50-8

The primary mechanism of action for this compound is its role as an inhibitor of receptor-interacting protein kinase 1 (RIP1 kinase) . This kinase is crucial in regulating cell death pathways and inflammatory responses. By inhibiting RIP1 kinase activity, this compound may help modulate pathways involved in various diseases such as cancer and neurodegenerative disorders .

Anticancer Properties

Research indicates that compounds similar to 3-fluoro-N-(5-isobutyl...) exhibit significant anticancer properties through the inhibition of key signaling pathways involved in tumor growth and survival. Specifically, studies have shown that targeting RIP1 kinase can lead to apoptosis in cancer cells and reduce tumor progression .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses makes it a potential candidate for treating conditions characterized by excessive inflammation. By inhibiting RIP1 kinase, it may reduce the production of pro-inflammatory cytokines .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on RIP1 Kinase Inhibition : A study demonstrated that compounds targeting RIP1 kinase significantly reduced cell viability in various cancer cell lines. The results indicated that the inhibition led to increased apoptosis rates compared to untreated controls .
  • Inflammatory Models : In preclinical models of inflammation, compounds similar to this sulfonamide showed a marked decrease in inflammatory markers when administered prior to inflammatory stimuli .

Comparison with Similar Compounds

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide

  • Differences : Replaces the 3-fluoro group in the target compound with a 3-methoxy.

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide

  • Differences : Features an allyl group (C₃H₅) at position 5 and 2,5-difluoro substitutions on the sulfonamide.
  • Impact : The allyl group reduces steric hindrance compared to isobutyl, possibly improving conformational flexibility. Dual fluorine atoms may enhance metabolic stability but reduce solubility relative to the target’s methoxy group .

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide

  • Differences : Shares the allyl group with the above analog but positions fluorine at 2,4- instead of 2,5- on the benzene ring.
  • Impact : Altered fluorine positioning could modulate electronic effects and hydrogen-bonding interactions, influencing target selectivity .

Molecular Formula and Weight Trends

Compound Oxazepine Substituents Sulfonamide Substituents Molecular Formula Molecular Weight
Target 5-isobutyl, 3,3-dimethyl 3-fluoro-4-methoxy C₂₂H₂₇FN₂O₅S* ~463.5 (estimated)
[1] 5-isobutyl, 3,3-dimethyl 3,4-dimethoxy C₂₁H₂₆N₂O₆S Not available
[3] 5-allyl, 3,3-dimethyl 2,5-difluoro C₂₀H₂₀F₂N₂O₄S 422.4
[4] 5-allyl, 3,3-dimethyl 2,4-difluoro C₂₀H₂₀F₂N₂O₄S 422.4

*Estimated based on structural analysis.

Key Observations :

  • The target compound’s isobutyl group increases molecular weight and lipophilicity compared to allyl-containing analogs (C₂₂ vs. C₂₀).
  • Methoxy vs. fluorine : The target’s 4-methoxy group likely improves solubility relative to difluoro analogs but may reduce membrane permeability.

Hypothetical Physicochemical and Pharmacological Effects

  • Solubility : Methoxy groups (target and [1]) > Difluoro analogs ([3, 4]) due to polarity differences.
  • Target Binding : Fluorine’s electronegativity may strengthen hydrogen bonds in the target, whereas methoxy groups in [1] could sterically hinder interactions.

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